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Compound of Interest

Compound Name: Benzyl Cinnamate

Cat. No.: B7800008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl
cinnamate, a compound of interest in various scientific and commercial fields, including

perfumery and pharmaceuticals. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For benzyl cinnamate, both ¹H and ¹³C NMR spectra provide

characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of benzyl cinnamate is characterized by signals in both the aromatic

and aliphatic regions, corresponding to the protons of the benzyl and cinnamoyl moieties.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Cinnamate
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

7.72 d 1H
Vinylic H (α to

C=O)
16.0

7.48-7.46 m 2H
Aromatic H

(Cinnamoyl)

7.39-7.31 m 8H

Aromatic H

(Benzyl &

Cinnamoyl)

6.47 d 1H
Vinylic H (β to

C=O)
16.0

5.23 s 2H
Methylene H (-

CH₂-)

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Cinnamate
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Chemical Shift (δ) ppm Assignment

166.56 Carbonyl C (C=O)

144.99 Vinylic C (α to Phenyl)

135.94 Aromatic C (Quaternary - Benzyl)

134.19 Aromatic C (Quaternary - Cinnamoyl)

130.18 Aromatic CH

128.73 Aromatic CH

128.44 Aromatic CH

128.13 Aromatic CH

128.09 Aromatic CH

127.95 Aromatic CH

117.73 Vinylic C (β to Phenyl)

66.17 Methylene C (-CH₂-)

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an ester like benzyl cinnamate is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of benzyl cinnamate in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a high-purity solvent is

crucial to avoid extraneous signals.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum

using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled

pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform. The resulting spectrum should be phased and baseline corrected to obtain a clear

and accurate representation of the signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of benzyl cinnamate shows characteristic absorption bands for the ester

functional group and the aromatic rings.

Table 3: Key IR Absorption Bands for Benzyl Cinnamate

Frequency (cm⁻¹) Intensity Assignment

~1715-1730 Strong
C=O stretch (α,β-unsaturated

ester)

~1635 Medium C=C stretch (alkene)

~1300-1000 Strong C-O stretch

~3030 Medium C-H stretch (aromatic)

~1600, ~1495, ~1450 Medium-Weak C=C stretch (aromatic ring)

Note: The exact frequencies can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid compound like benzyl cinnamate is

using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
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Sample Preparation: Place a small amount of solid benzyl cinnamate directly onto the ATR

crystal.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove any signals from the instrument and

the atmosphere.

Sample Spectrum: Apply pressure to the sample using a press to ensure good contact with

the crystal. Record the IR spectrum of the sample. The instrument measures the absorption

of infrared radiation at different frequencies.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectrometry Data
The mass spectrum of benzyl cinnamate will show a molecular ion peak corresponding to its

molecular weight, as well as several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of Benzyl Cinnamate

m/z Proposed Fragment

238 [M]⁺ (Molecular Ion)

131 [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation)

103 [C₆H₅CH=CH]⁺

91 [C₆H₅CH₂]⁺ (Benzyl cation/Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)
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Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass

Spectrometry (GC-MS) is as follows:

Sample Preparation: Dissolve a small amount of benzyl cinnamate in a suitable volatile

solvent (e.g., dichloromethane or diethyl ether).

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high

temperature of the inlet vaporizes the sample.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column. The components of the sample are separated based on their boiling

points and interactions with the column's stationary phase.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a

high-energy electron beam, causing them to lose an electron and form a positively charged

molecular ion.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.

Visualization of Spectroscopic Workflow and
Structural Confirmation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different techniques for confirming the structure of benzyl cinnamate.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logic of structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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